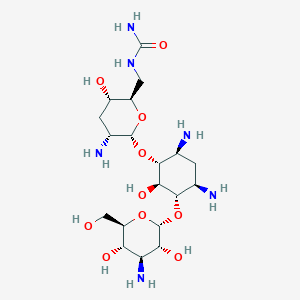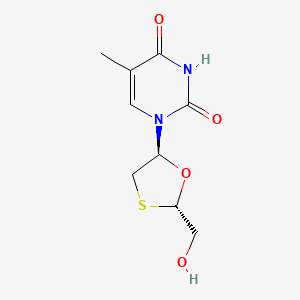
OxathiolanT-(-)-alpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OxathiolanT-(-)-alpha is a compound belonging to the class of organosulfur compounds known as oxathiolanes. These compounds are characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is particularly notable for its applications in pharmaceuticals, especially in the synthesis of antiviral drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of OxathiolanT-(-)-alpha typically involves the condensation of mercaptoethanol with formaldehyde. This reaction forms the oxathiolane ring through a thioacetal formation process. The reaction conditions generally include:
Reactants: Mercaptoethanol and formaldehyde
Catalysts: Acidic catalysts such as hydrochloric acid
Solvents: Water or alcohols
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Starting Materials: Low-cost, widely available chemicals such as chloroacetic acid, vinyl acetate, and sodium thiosulfate
Reaction Conditions: Controlled temperature and pressure to optimize the yield
Purification: Crystallization or distillation to obtain the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
OxathiolanT-(-)-alpha undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of sulfoxides back to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Various substituted oxathiolanes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
OxathiolanT-(-)-alpha has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the production of flavor compounds and other industrial chemicals.
Wirkmechanismus
The mechanism of action of OxathiolanT-(-)-alpha in antiviral drugs involves its incorporation into the viral DNA chain, leading to chain termination. This process inhibits the replication of the virus. The compound targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxathiolane: Another oxathiolane derivative with similar structural features but different applications.
2-Methyl-4-propyl-1,3-oxathiane: Found in the flavor profile of passion fruit.
Lamivudine and Emtricitabine: Both are nucleoside analogues containing oxathiolane rings and are used as antiviral drugs.
Uniqueness
OxathiolanT-(-)-alpha is unique due to its specific stereochemistry and its role as a precursor in the synthesis of important antiviral drugs. Its ability to inhibit viral replication by targeting reverse transcriptase sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
149819-46-5 |
|---|---|
Molekularformel |
C9H12N2O4S |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m0/s1 |
InChI-Schlüssel |
GCMLYCFXOXELDY-BQBZGAKWSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2CS[C@H](O2)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CSC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


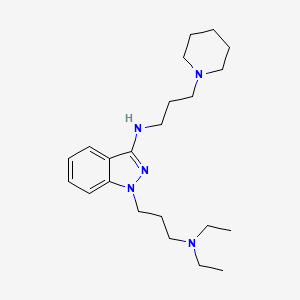
![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
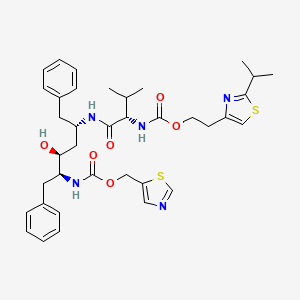
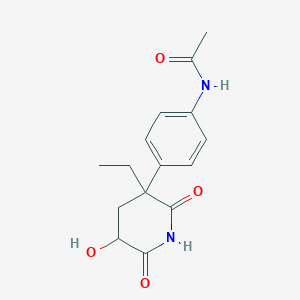
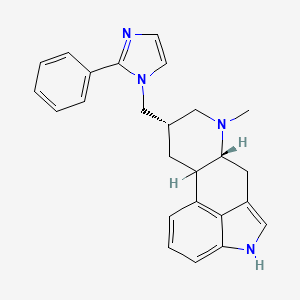
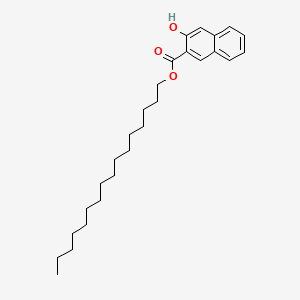
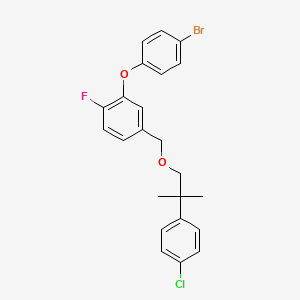
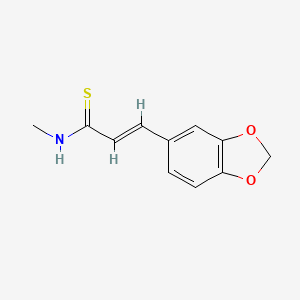
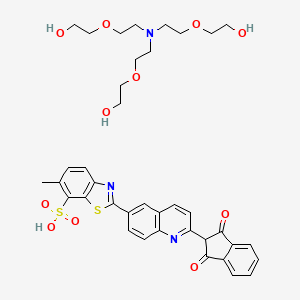
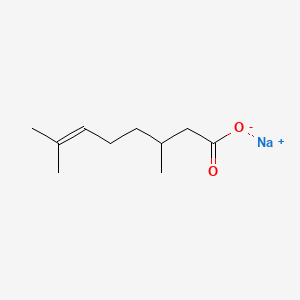
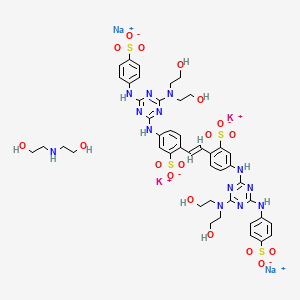
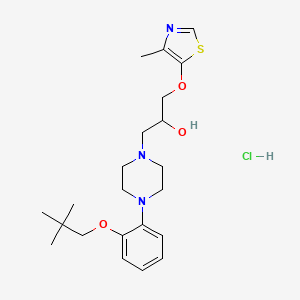
![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)
